molecular formula C31H30N4O4 B413428 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B413428
M. Wt: 522.6g/mol
InChI Key: FIGBASWDSDJVBB-UHFFFAOYSA-N
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Description

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound featuring multiple functional groups, including benzodioxin, pyrazolone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic synthesis. One common route starts with the preparation of the benzodioxin moiety, followed by the formation of the pyrazolone ring. The final step involves the coupling of these two intermediates under specific conditions, such as the use of a base like sodium hydride in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can occur at the pyrazolone ring, potentially converting the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated pyrazolone.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar multifunctional molecules.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly in the context of diseases like Alzheimer’s .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may interact with hydrophobic pockets, while the pyrazolone ring could form hydrogen bonds with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of reactivity and potential biological activities. This makes it a valuable compound for both fundamental research and potential therapeutic applications.

Properties

Molecular Formula

C31H30N4O4

Molecular Weight

522.6g/mol

IUPAC Name

4-[2,3-dihydro-1,4-benzodioxin-6-yl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C31H30N4O4/c1-20-27(30(36)34(32(20)3)23-11-7-5-8-12-23)29(22-15-16-25-26(19-22)39-18-17-38-25)28-21(2)33(4)35(31(28)37)24-13-9-6-10-14-24/h5-16,19,29H,17-18H2,1-4H3

InChI Key

FIGBASWDSDJVBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCCO4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCCO4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C

Origin of Product

United States

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